Desphenyl-chloridazon-15N2: A Technical Guide for Advanced Analytical Applications
Desphenyl-chloridazon-15N2: A Technical Guide for Advanced Analytical Applications
This guide provides an in-depth technical overview of Desphenyl-chloridazon-15N2, a critical analytical tool for researchers, scientists, and professionals in drug development and environmental analysis. With full editorial control, this document is structured to deliver not just data, but a foundational understanding of the compound's synthesis, properties, and application, grounded in scientific integrity and practical expertise.
Introduction: The Significance of Desphenyl-chloridazon-15N2
Desphenyl-chloridazon is the primary and more persistent metabolite of the herbicide Chloridazon.[1][2][3] Due to its high polarity and mobility, it is frequently detected in ground and surface water, raising environmental and health concerns.[1][4] Accurate quantification of this metabolite is therefore crucial for regulatory monitoring and environmental risk assessment.[5][6]
Desphenyl-chloridazon-15N2 is the stable isotope-labeled (SIL) analogue of this metabolite. Its utility lies in its application as an internal standard for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) methods.[7] The incorporation of two 15N isotopes provides a distinct mass shift, allowing it to be differentiated from the native analyte while behaving almost identically during sample preparation and analysis. This guide will delve into the technical specifications and applications of this essential reference material.
Physicochemical Properties
A clear understanding of the fundamental properties of Desphenyl-chloridazon-15N2 is essential for its proper handling, storage, and application. The key identifiers and molecular characteristics are summarized below.
| Property | Value | Source(s) |
| Chemical Name | 4-amino-5-chloro-(1,2-¹⁵N₂)1H-pyridazin-6-one | [8][9] |
| CAS Number | 1189649-21-5 | [7][8][10] |
| Molecular Formula | C₄H₄Cl¹⁵N₂NO | [8][11] |
| Molecular Weight | 147.53 g/mol | [8][9][11] |
| Unlabeled CAS No. | 6339-19-1 | [9][11][12] |
| Unlabeled Mol. Weight | 145.55 g/mol | [12][13] |
Synthesis of Desphenyl-chloridazon-15N2: A Conceptual Workflow
The synthesis of isotopically labeled compounds is a specialized process. While specific proprietary methods may vary, a general and scientifically sound approach for the synthesis of ¹⁵N-labeled pyridazinone derivatives can be conceptualized. This process leverages established chemical reactions for incorporating stable isotopes into heterocyclic structures.
A plausible synthetic route involves the use of a ¹⁵N-labeled precursor, such as ¹⁵N-hydrazine, to construct the pyridazinone ring. The synthesis would likely proceed through the following key stages:
-
Precursor Synthesis: Preparation of a suitable dicarbonyl compound that will form the backbone of the pyridazinone ring.
-
Cyclization with ¹⁵N-Hydrazine: The core of the labeling process. The dicarbonyl precursor is reacted with ¹⁵N₂-hydrazine (H₂¹⁵N-¹⁵NH₂). This condensation reaction forms the heterocyclic pyridazinone ring, incorporating the two ¹⁵N atoms directly into the core structure. This method ensures high isotopic enrichment.
-
Chlorination: Introduction of the chlorine atom at the appropriate position on the pyridazinone ring using a suitable chlorinating agent.
-
Amination: Introduction of the amino group to yield the final Desphenyl-chloridazon-15N2 molecule.
-
Purification and Characterization: The final product is purified using techniques such as column chromatography and recrystallization. The structure and isotopic enrichment are confirmed using analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry.
The choice of a ¹⁵N-labeled precursor is critical for achieving high isotopic purity, which is a key requirement for an effective internal standard to avoid cross-talk with the native analyte's signal.[8]
Application in Quantitative Analysis: The Role of an Ideal Internal Standard
In quantitative mass spectrometry, variability can arise from multiple sources, including sample matrix effects, instrument drift, and inconsistencies in sample preparation.[11] The use of a stable isotope-labeled internal standard is the gold standard for mitigating these issues.[9][14][15]
The Principle of Isotope Dilution Mass Spectrometry
Desphenyl-chloridazon-15N2 is employed in an analytical technique known as isotope dilution mass spectrometry. The core principle is that the SIL internal standard is chemically identical to the analyte of interest, and thus exhibits the same behavior during extraction, chromatography, and ionization.[9][11]
A known concentration of Desphenyl-chloridazon-15N2 is added to the sample at the beginning of the workflow. Any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard. In the mass spectrometer, the native analyte and the ¹⁵N-labeled standard are separated by their mass-to-charge ratio (m/z). The concentration of the native analyte is then determined by the ratio of its signal intensity to that of the known amount of the internal standard. This ratiometric measurement corrects for variations and significantly improves the accuracy and precision of the quantification.[15]
Experimental Workflow: Quantification of Desphenyl-chloridazon in Water Samples
The following protocol provides a detailed, step-by-step methodology for the analysis of Desphenyl-chloridazon in water samples using Desphenyl-chloridazon-15N2 as an internal standard.
1. Sample Preparation:
-
Collect water samples in appropriate containers.
-
For each 50 mL of water sample, add a precise volume of a standard solution of Desphenyl-chloridazon-15N2 to achieve a final concentration of 10 µg/L.[16]
-
For direct aqueous injection, no further extraction is needed, which is a significant advantage for analyzing polar metabolites.[10] Alternatively, for more complex matrices, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction can be employed.[17][18]
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used for separation.[18]
-
Mobile Phase: A gradient elution with water and methanol or acetonitrile, often with additives like ammonium formate or formic acid to improve peak shape and ionization efficiency.[10][19]
-
Injection Volume: Typically 5-100 µL, depending on the sensitivity requirements.[1][10]
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used.[1]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
MRM Transitions (Conceptual):
-
Desphenyl-chloridazon: e.g., m/z 146 -> [Product Ion 1], m/z 146 -> [Product Ion 2]
-
Desphenyl-chloridazon-15N2: e.g., m/z 148 -> [Product Ion 1], m/z 148 -> [Product Ion 2] (Note: The product ions will be the same, but the precursor ion is shifted by +2 Da).
-
-
3. Data Analysis:
-
Integrate the peak areas for the specified MRM transitions of both the analyte and the internal standard.
-
Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area).
-
Quantify the analyte concentration in the original sample by comparing this ratio to a calibration curve generated from standards with known concentrations of the analyte and a constant concentration of the internal standard.
Visualization of the Analytical Workflow
The following diagram, generated using DOT language, illustrates the logical flow of the quantitative analysis of Desphenyl-chloridazon using its ¹⁵N-labeled internal standard.
Caption: Workflow for quantitative analysis of Desphenyl-chloridazon.
Conclusion
Desphenyl-chloridazon-15N2 is an indispensable tool for the accurate and reliable quantification of its unlabeled counterpart in various matrices. Its role as a stable isotope-labeled internal standard is pivotal in modern analytical chemistry, enabling researchers and regulatory bodies to overcome the challenges of complex sample matrices and instrumental variability. A thorough understanding of its properties, synthesis, and application, as detailed in this guide, empowers scientists to generate high-quality, defensible data in the fields of environmental monitoring, food safety, and beyond.
References
-
LGC Standards. (n.d.). Use of stable isotope internal standards for trace organic analysis. Retrieved from [Link]
-
SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. Retrieved from [Link]
- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407.
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed. Retrieved from [Link]
-
Reddy, G. S. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Retrieved from [Link]
- Bar, C. N., et al. (2020). Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. Organic Letters, 22(15), 5849–5853.
-
Zwiener, C., & Glauner, T. (2006). Reduction of matrix effects and improvement of sensitivity during determination of two chloridazon degradation products in aqueous matrices by using UPLC-ESI-MS/MS. PubMed. Retrieved from [Link]
- Schüle, E., Mack, D., Schüler, S., & Wieland, M. (2008). Polar Pesticide-Metabolites in Drinking and Mineral Water. Chemisches und Veterinäruntersuchungsamt Stuttgart.
- Huang, D., et al. (2020). Highly Efficient Remediation of Chloridazon and Its Metabolites: The Case of Graphene Oxide Nanoplatelets.
-
EURL-SRM. (2023). Analytical Observations Report concerning Chloridazon-Desphenyl in Honey. Retrieved from [Link]
-
Huang, D., et al. (2020). Highly Efficient Remediation of Chloridazon and Its Metabolites: The Case of Graphene Oxide Nanoplatelets. University of Groningen Research Portal. Retrieved from [Link]
-
AB SCIEX. (n.d.). LC-MS/MS Analysis of Water using the Eksigent ekspert™ microLC 200 and AB SCIEX QTRAP. Retrieved from [Link]
-
Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Retrieved from [Link]
- El-Sayed, M. A., et al. (2016). Validation of Multiresidue Method for Determination of 340 Pesticide Residues in Fresh Pepper using LC–MS/MS. Journal of Environmental Science and Health, Part B, 51(6), 418-429.
- Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal, 1(1).
- Chabera, J., et al. (2020). The effect of chronic exposure to chloridazon and its degradation product chloridazon-desphenyl on signal crayfish (Pacifastacus leniusculus). Science of The Total Environment, 712, 136495.
-
ResearchGate. (n.d.). Accumulation of extractable chloridazon and desphenyl-chloridazon in.... Retrieved from [Link]
-
ResearchGate. (2019). Water contamination with metabolites of the herbicide chloridazon and the possibility of their elimination in the technological process of water treatment. Retrieved from [Link]
-
Shimadzu Scientific Instruments. (n.d.). Method 531.1. Retrieved from [Link]
Sources
- 1. eurl-pesticides.eu [eurl-pesticides.eu]
- 2. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sample Preparation Methods for LC-MS-Based Global Aqueous Metabolite Profiling | Springer Nature Experiments [experiments.springernature.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. response.epa.gov [response.epa.gov]
- 6. hpc-standards.com [hpc-standards.com]
- 7. Reduction of matrix effects and improvement of sensitivity during determination of two chloridazon degradation products in aqueous matrices by using UPLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. scispace.com [scispace.com]
- 10. cvuas.xn--untersuchungsmter-bw-nzb.de [cvuas.xn--untersuchungsmter-bw-nzb.de]
- 11. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 12. A versatile synthetic route to the preparation of 15N heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. crimsonpublishers.com [crimsonpublishers.com]
- 16. ssi.shimadzu.com [ssi.shimadzu.com]
- 17. agilent.com [agilent.com]
- 18. curresweb.com [curresweb.com]
- 19. sciex.com [sciex.com]
